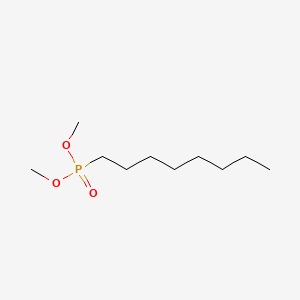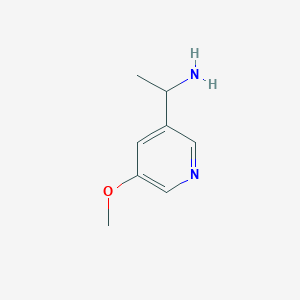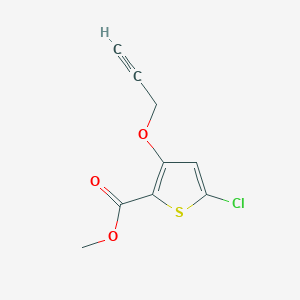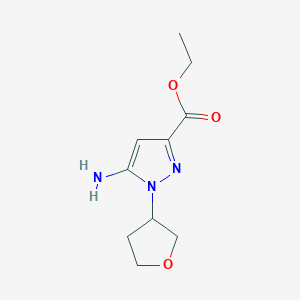
2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazine ring, an amino group, a chloro substituent, and a thiomorpholine moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine ring, followed by the introduction of the amino and chloro groups. The thiomorpholine moiety is then attached through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the amino and chloro groups allows it to bind to certain enzymes or receptors, modulating their activity. The thiomorpholine moiety may also play a role in enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Pyrazinecarboxylic acid derivatives with different substituents.
- Compounds with thiomorpholine moieties but lacking the pyrazine ring.
- Amino-chloro substituted pyrazines without the ester group.
Propriétés
Numéro CAS |
680215-47-8 |
|---|---|
Formule moléculaire |
C10H13ClN4O2S |
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
methyl 3-amino-6-chloro-5-thiomorpholin-4-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN4O2S/c1-17-10(16)6-8(12)14-9(7(11)13-6)15-2-4-18-5-3-15/h2-5H2,1H3,(H2,12,14) |
Clé InChI |
BZUGRIFWCHIKJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C(=N1)Cl)N2CCSCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)


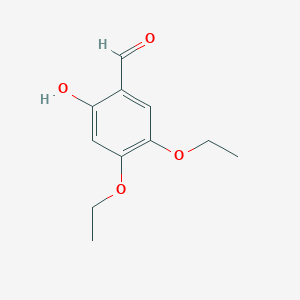
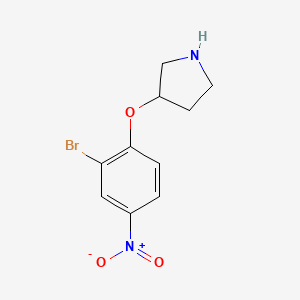
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)

![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
